molecular formula C14H24N2O9 B1299763 trans-1,2-Diaminocyclohexane-N,N,N',N'-tetraacetic acid monohydrate CAS No. 125572-95-4

trans-1,2-Diaminocyclohexane-N,N,N',N'-tetraacetic acid monohydrate

Cat. No.: B1299763
CAS No.: 125572-95-4
M. Wt: 364.35 g/mol
InChI Key: VASZYFIKPKYGNC-DHTOPLTISA-N
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Description

trans-1,2-Diaminocyclohexane-N,N,N’,N’-tetraacetic acid monohydrate: is a multidentate ligand known for its ability to form stable complexes with metal ions. It is commonly used in complexometric titrations and as a chelating agent in various chemical processes. The compound has the molecular formula C14H22N2O8·H2O and a molecular weight of 364.35 g/mol .

Mechanism of Action

Target of Action

The primary target of trans-1,2-Diaminocyclohexane-N,N,N’,N’-tetraacetic acid monohydrate is metal ions . This compound acts as a chelating agent, forming stable complexes with many metal ions, including calcium, magnesium, and zinc .

Mode of Action

trans-1,2-Diaminocyclohexane-N,N,N’,N’-tetraacetic acid monohydrate: interacts with its targets by binding to the metal ions and forming a ring-like structure, or chelate . This interaction results in the stabilization of the metal ions, preventing them from participating in unwanted chemical reactions .

Biochemical Pathways

The action of trans-1,2-Diaminocyclohexane-N,N,N’,N’-tetraacetic acid monohydrate affects various biochemical pathways. By chelating metal ions, it can influence processes that depend on these ions. For instance, it can affect enzymatic reactions where metal ions serve as cofactors .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of trans-1,2-Diaminocyclohexane-N,N,N’,N’-tetraacetic acid monohydrate As a chelating agent, it is expected to bind to metal ions in the body and be excreted through the kidneys .

Result of Action

The molecular and cellular effects of trans-1,2-Diaminocyclohexane-N,N,N’,N’-tetraacetic acid monohydrate ’s action primarily involve the sequestration of metal ions. This can lead to changes in cellular processes that depend on these ions, potentially altering cell function .

Action Environment

Environmental factors can influence the action, efficacy, and stability of trans-1,2-Diaminocyclohexane-N,N,N’,N’-tetraacetic acid monohydrate . For instance, the presence of other chelating agents or competing ions in the environment can affect its ability to bind to its target metal ions .

Biochemical Analysis

Biochemical Properties

Trans-1,2-Diaminocyclohexane-N,N,N’,N’-tetraacetic acid monohydrate plays a crucial role in biochemical reactions due to its strong chelating ability. It interacts with metal ions such as iron, manganese, and zinc, forming stable complexes . These interactions are essential in the separation and determination of metal ions in various biochemical assays. The compound acts as a ligand, binding to metal ions and facilitating their detection and quantification in complex biological samples .

Cellular Effects

Trans-1,2-Diaminocyclohexane-N,N,N’,N’-tetraacetic acid monohydrate affects various cellular processes by chelating metal ions that are critical for cellular function. By binding to metal ions, it can influence cell signaling pathways, gene expression, and cellular metabolism. For instance, the chelation of iron can affect the activity of iron-dependent enzymes and proteins, leading to changes in cellular metabolism and gene expression . Additionally, the compound’s ability to chelate calcium ions can impact cell signaling pathways that rely on calcium as a secondary messenger .

Molecular Mechanism

The molecular mechanism of trans-1,2-Diaminocyclohexane-N,N,N’,N’-tetraacetic acid monohydrate involves its ability to form stable complexes with metal ions. This chelation process involves the binding of the compound’s nitrogen and oxygen atoms to the metal ion, creating a stable ring structure . This interaction can inhibit or activate enzymes that require metal ions as cofactors, thereby influencing various biochemical pathways. For example, the chelation of zinc ions can inhibit the activity of zinc-dependent enzymes, affecting processes such as DNA synthesis and repair .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of trans-1,2-Diaminocyclohexane-N,N,N’,N’-tetraacetic acid monohydrate can change over time due to its stability and degradation properties. The compound is relatively stable under standard laboratory conditions, but its chelating ability can be affected by factors such as pH and temperature . Long-term studies have shown that the compound can maintain its chelating properties over extended periods, making it suitable for prolonged biochemical assays . Degradation products may form under extreme conditions, potentially impacting its effectiveness .

Dosage Effects in Animal Models

The effects of trans-1,2-Diaminocyclohexane-N,N,N’,N’-tetraacetic acid monohydrate in animal models vary with dosage. At low doses, the compound effectively chelates metal ions without causing significant toxicity . At higher doses, it can lead to adverse effects such as metal ion depletion and toxicity . Studies have shown that excessive chelation of essential metal ions can disrupt normal physiological processes, leading to symptoms such as anemia and impaired enzyme function . Therefore, careful dosage optimization is crucial in experimental settings.

Metabolic Pathways

Trans-1,2-Diaminocyclohexane-N,N,N’,N’-tetraacetic acid monohydrate is involved in metabolic pathways that require metal ions as cofactors. By chelating these metal ions, the compound can influence metabolic flux and metabolite levels . For example, the chelation of iron can affect the tricarboxylic acid (TCA) cycle, as iron is a cofactor for several enzymes in this pathway . Similarly, the chelation of zinc can impact the activity of zinc-dependent enzymes involved in various metabolic processes .

Transport and Distribution

Within cells and tissues, trans-1,2-Diaminocyclohexane-N,N,N’,N’-tetraacetic acid monohydrate is transported and distributed based on its interactions with metal ions and transport proteins . The compound can bind to metal ions and be transported across cell membranes via metal ion transporters . Additionally, its distribution within tissues can be influenced by factors such as blood flow and tissue-specific expression of metal ion transporters . The compound’s ability to chelate metal ions also affects its localization and accumulation within specific cellular compartments .

Subcellular Localization

The subcellular localization of trans-1,2-Diaminocyclohexane-N,N,N’,N’-tetraacetic acid monohydrate is determined by its interactions with metal ions and targeting signals . The compound can localize to specific organelles such as mitochondria and the endoplasmic reticulum, where metal ions are required for various biochemical processes . Post-translational modifications and targeting signals can direct the compound to these compartments, influencing its activity and function . For example, the chelation of calcium ions in the endoplasmic reticulum can impact calcium-dependent signaling pathways .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of trans-1,2-Diaminocyclohexane-N,N,N’,N’-tetraacetic acid monohydrate typically involves the reaction of trans-1,2-diaminocyclohexane with chloroacetic acid under basic conditions. The reaction proceeds through the formation of intermediate amine derivatives, which are subsequently carboxymethylated to yield the final product .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions such as temperature, pH, and reactant concentrations to ensure high yield and purity. The product is then purified through crystallization or other suitable methods .

Chemical Reactions Analysis

Types of Reactions: trans-1,2-Diaminocyclohexane-N,N,N’,N’-tetraacetic acid monohydrate primarily undergoes complexation reactions with metal ions. It can also participate in substitution reactions where the amine groups are replaced by other functional groups .

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry:

Biology:

Medicine:

Industry:

Comparison with Similar Compounds

Uniqueness: trans-1,2-Diaminocyclohexane-N,N,N’,N’-tetraacetic acid monohydrate is unique due to its cyclic structure, which imparts greater rigidity and stability to the metal-chelate complexes it forms. This makes it particularly useful in applications requiring high stability and selectivity .

Properties

IUPAC Name

2-[[(1R,2R)-2-[bis(carboxymethyl)amino]cyclohexyl]-(carboxymethyl)amino]acetic acid;hydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N2O8.H2O/c17-11(18)5-15(6-12(19)20)9-3-1-2-4-10(9)16(7-13(21)22)8-14(23)24;/h9-10H,1-8H2,(H,17,18)(H,19,20)(H,21,22)(H,23,24);1H2/t9-,10-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VASZYFIKPKYGNC-DHTOPLTISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C(C1)N(CC(=O)O)CC(=O)O)N(CC(=O)O)CC(=O)O.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC[C@H]([C@@H](C1)N(CC(=O)O)CC(=O)O)N(CC(=O)O)CC(=O)O.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H24N2O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20369106
Record name 2,2',2'',2'''-[(1R,2R)-Cyclohexane-1,2-diyldinitrilo]tetraacetic acid--water (1/1)
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Molecular Weight

364.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

123333-90-4, 125572-95-4
Record name Glycine, N,N′-trans-1,2-cyclohexanediylbis[N-(carboxymethyl)-, hydrate
Source CAS Common Chemistry
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name rel-N,N′-(1R,2R)-1,2-Cyclohexanediylbis[N-(carboxymethyl)glycine hydrate (1:1)
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URL https://commonchemistry.cas.org/detail?cas_rn=125572-95-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name Cyclohexane-1,2-diamine-N,N,N',N'-tetraacetic acid monohydrate, trans-
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,2',2'',2'''-[(1R,2R)-Cyclohexane-1,2-diyldinitrilo]tetraacetic acid--water (1/1)
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,2-Cyclohexylene dinitrilotetraacetic acid monohydrate
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Record name CYCLOHEXANE-1,2-DIAMINE-N,N,N',N'-TETRAACETIC ACID MONOHYDRATE, TRANS-
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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